molecular formula C19H15NO5 B8341596 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid CAS No. 89224-55-5

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Cat. No. B8341596
CAS RN: 89224-55-5
M. Wt: 337.3 g/mol
InChI Key: LTNCFABAGCHHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid is a useful research compound. Its molecular formula is C19H15NO5 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89224-55-5

Product Name

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

3,7-dimethoxy-4-phenylfuro[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C19H15NO5/c1-23-12-8-9-14-13(10-12)16-15(17(24-2)18(25-16)19(21)22)20(14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,21,22)

InChI Key

LTNCFABAGCHHCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 11.5 g (0.033 mole) of 3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester in 200 ml of 50% aqueous ethanol was treated with 25 ml of 10% aqueous sodium hydroxide solution. After stirring at reflux for 90 minutes, the reaction mixture was cooled and distributed between 750 ml of water and 250 ml of dichloromethane. The insoluble material (primarily the sodium salt of the product) was removed by filtration. The filtrate layers were separated, and the organic layer was discarded. The aqueous layer was washed several times with fresh dichloromethane, cooled in ice, and acidified with 4N hydrochloric acid. The precipitate crude product was filtered and washed with water. The original insoluble sodium salt was stirred for several hours in 400 ml of cold 1N hydrochloric acid, and the product acid was filtered, washed with water, and combined with the material obtained from acidification of the original aqueous layer. The crude yield of the furoindole acid was 9.4 g (85%) yield). A sample recrystallized from acetone/water was analytically pure, mp 148° C. (dec).
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3,7-dimethoxy-4-phenyl-4H-furo[3,2-b]indole-2-carboxylic acid methyl ester
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